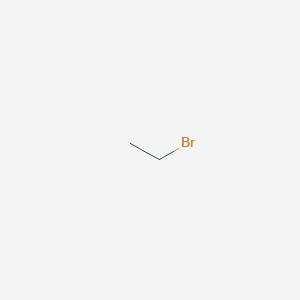

Bromoethane

Descripción

Propiedades

IUPAC Name |

bromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHPKYGYEGBMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Br, Array, CH3CH2Br | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | bromoethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bromoethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020199 | |

| Record name | Bromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl bromide appears as a colorless volatile liquid. Slightly soluble in water and denser than water. Flash point below 0 °F. Vapors are heavier than air. Toxic by inhalation. Irritates skin and eyes. Used to make pharmaceuticals and as a solvent., Liquid, Colorless to yellow liquid with an ether-like odor; Note: A gas above 101 degrees F; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to yellow liquid with an ether-like odor., Colorless to yellow liquid with an ether-like odor. [Note: A gas above 101 °F.] | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/561 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0265.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

101.1 °F at 760 mmHg (NTP, 1992), 38.2 °C, 38.4 °C, 101 °F | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/561 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0265.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-10 °F (NTP, 1992), -20 °C, -20 °C, -4 °F (Closed cup), -20 °C c.c., -10 °F, <4 °F | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/561 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0265.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), In water, 9,000 mg/L at 25 °C, In water, 1.067, 0.965, 0.914, and 0.896 g/100 g water at 0, 10, 20, and 30 °C, respectively, Miscible with ethanol, ether, chloroform, Miscible with organic solvents, Solubility in water, g/100ml at 20 °C: 0.91, 0.9% | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0265.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.46 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4604 g/cu cm at 20 °C, Bulk density: 12-12.1 lb/gal, Relative density (water = 1): 1.4, 1.46 | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/561 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0265.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.76 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.76 (Air = 1), Relative vapor density (air = 1): 3.76, 3.76 | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/561 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

375 mmHg at 68 °F ; 400 mmHg at 70 °F (NTP, 1992), 467.0 [mmHg], 467 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 51, 375 mmHg | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/561 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0265.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Colorless, volatile liquid, Colorless to yellow liquid ... [Note: A gas above 101 degrees F] | |

CAS No. |

74-96-4 | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI8384T9PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/561 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, bromo- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KH62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-182 °F (NTP, 1992), -118.4 °C, -119 °C, -182 °F | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/561 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0265.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Métodos De Preparación

Ethanol with Sodium Bromide and Sulfuric Acid

This classical method involves the in situ generation of hydrobromic acid (HBr) through the reaction of sodium bromide (NaBr) with concentrated sulfuric acid (H₂SO₄). Ethanol acts as the substrate, undergoing nucleophilic substitution (SN2) with bromide ions:

Procedure :

-

A mixture of 40% NaBr solution and ethanol is stirred while sulfuric acid is added gradually to maintain temperatures below 50°C.

-

Post-reaction distillation yields crude this compound, which is neutralized with sodium carbonate and purified via fractional distillation.

Yield : 61–74%, depending on reaction duration and temperature control.

Advantages :

-

Utilizes inexpensive reagents.

-

Suitable for small-scale laboratory preparations.

Limitations :

Direct Reaction of Ethanol with Hydrobromic Acid

Hydrobromic acid (HBr) reacts directly with ethanol in the presence of sulfuric acid as a catalyst:

Procedure :

-

Ethanol and 48% HBr are combined with a protonic acid catalyst (e.g., 2-pyrrolidonium hydrogen sulfate) in a sealed reactor at 20°C for 2 hours.

-

Crude product is washed with NaOH and redistilled to achieve >99% purity.

Yield : 93% under optimized conditions.

Advantages :

-

Higher yield compared to NaBr methods.

-

Minimal side products due to controlled stoichiometry.

Limitations :

Ethanol with Phosphorus and Bromine

Phosphorus tribromide (PBr₃), generated in situ from red phosphorus and bromine, facilitates ethanol bromination:

Procedure :

-

Ethanol is refluxed with red phosphorus and bromine, producing PBr₃, which subsequently reacts with excess ethanol.

Advantages :

-

Avoids sulfuric acid, reducing oxidative side reactions.

Limitations :

Industrial Production Methods

Addition of Hydrogen Bromide to Ethene

The most prevalent industrial method involves the electrophilic addition of HBr to ethene:

Conditions :

Advantages :

-

High purity (>99%) and scalability.

-

Minimal waste generation.

Output :

Ethane Bromination with Sulfur Trioxide and Potassium Bromide

Ethane reacts with sulfur trioxide (SO₃) and potassium bromide (KBr) at elevated temperatures:

Applications :

Limitations :

Gamma Radiation-Initiated Synthesis

Innovative approaches employ gamma radiation to initiate the reaction between ethylene and HBr:

Mechanism :

Advantages :

-

Enhanced reaction rates at lower temperatures.

Adoption :

Comparative Analysis of Synthesis Methods

| Method | Reactants | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Ethanol + NaBr + H₂SO₄ | Ethanol, NaBr, H₂SO₄ | 45–50°C, 2 hours | 61–74% | Low cost, simple setup | Side reactions, moderate yield |

| Ethanol + HBr | Ethanol, HBr, H₂SO₄ | 20°C, 2 hours | 93% | High yield, minimal impurities | Corrosive reagents |

| Ethene + HBr | Ethene, HBr | 50–100°C, gas phase | >99% | Scalable, high purity | Requires gaseous reactants |

| Ethanol + P + Br₂ | Ethanol, P, Br₂ | Reflux | ~90% | No sulfuric acid | Hazardous phosphorus handling |

Purification and Isolation Techniques

Crude this compound is typically contaminated with water, unreacted ethanol, and acidic byproducts. Purification involves:

Análisis De Reacciones Químicas

Types of Reactions: Bromoethane undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: this compound reacts with nucleophiles such as ammonia to form ethylamine.

Elimination Reactions: When heated with alcoholic potassium hydroxide, this compound undergoes dehydrohalogenation to form ethene.

Common Reagents and Conditions:

Aqueous Potassium Hydroxide: Converts this compound to ethanol.

Alcoholic Potassium Hydroxide: Converts this compound to ethene.

Major Products:

Ethanol: Formed from the reaction with aqueous potassium hydroxide.

Ethene: Formed from the reaction with alcoholic potassium hydroxide.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethylating Agent

Bromoethane is primarily used as an ethylating agent in organic synthesis. It facilitates the introduction of the ethyl group into various organic compounds. This property is crucial for the production of pharmaceuticals and agrochemicals. For instance, it plays a significant role in synthesizing compounds like vitamin A and other essential drugs .

Reagent in Chemical Reactions

In addition to its use as an ethylating agent, this compound serves as a reagent in various chemical reactions, including nucleophilic substitutions and eliminations. Its reactivity allows for the formation of more complex molecules from simpler precursors .

Agricultural Applications

Fumigant

this compound is utilized as a fumigating insecticide for grain storage and warehouses. Its effectiveness in controlling pests makes it valuable in agriculture, particularly in protecting stored grains from infestations .

Pharmaceutical Applications

Anesthetic Properties

Historically, this compound was used as a local anesthetic due to its ability to induce anesthesia when inhaled. Although its use in this capacity has diminished due to safety concerns and the availability of safer alternatives, it remains an important compound in pharmaceutical research .

Industrial Uses

Refrigerant

this compound is employed as a refrigerant in certain cooling systems. Its low boiling point makes it suitable for refrigeration applications, although its use has declined due to environmental regulations concerning halogenated compounds .

Solvent Properties

As a solvent, this compound is miscible with various organic solvents like ethanol and ether. It is used in laboratories for extraction processes and as a standard for refractive index measurements .

Environmental and Safety Considerations

This compound's applications come with environmental and health considerations. It is classified as a hazardous substance due to its potential mutagenic effects and toxicity upon exposure. Regulatory guidelines exist to manage occupational exposure limits to protect workers in industries using this compound .

Case Study 1: this compound as an Ethylating Agent

In a study examining the efficiency of this compound as an ethylating agent, researchers demonstrated its effectiveness in synthesizing ethyl derivatives of various organic compounds. The study highlighted that this compound could achieve high yields under optimized reaction conditions, making it a preferred choice for synthetic chemists .

Case Study 2: Agricultural Fumigation

A field study on the application of this compound as a fumigant showed significant reductions in pest populations within grain storage facilities. The research indicated that this compound effectively penetrated stored grains, providing long-lasting protection against common pests without leaving harmful residues .

Mecanismo De Acción

The mechanism of action of bromoethane depends on the type of reaction it undergoes:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Bromomethane (CH₃Br)

- Molecular Properties : Bromomethane (methyl bromide) has a lower molecular weight (94.94 g/mol) and boiling point (3.6°C) compared to bromoethane (108.97 g/mol; ~38°C) .

- Applications : Primarily used as a fumigant and soil sterilizer, bromomethane lacks the broad alkylation utility of this compound in organic synthesis .

- Toxicity : Both compounds are toxic, but bromomethane is neurotoxic and ozone-depleting, leading to global restrictions under the Montreal Protocol .

1-Bromopropane (C₃H₇Br)

- Synthesis : Both compounds are used in quaternization reactions (e.g., with amines or morpholine derivatives), but 1-bromopropane requires excess reagents and specific conditions to achieve comparable yields (~94%) .

1,2-Dithis compound (C₂H₄Br₂)

- Applications : 1,2-Dithis compound is a historical fumigant and precursor in cross-coupling reactions, contrasting with this compound’s role in single alkylation steps .

3-Bromopropionate (C₃H₅BrO₂)

- Biochemical Role : Unlike this compound, 3-bromopropionate lacks alkylation activity toward 2-KPCC, emphasizing the importance of this compound’s ethyl group and absence of sulfonate moieties in enzyme interactions .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications | Toxicity Profile |

|---|---|---|---|---|---|

| This compound | C₂H₅Br | 108.97 | ~38 | Alkylating agent, ionic liquids | Carcinogen, respiratory irritant |

| Bromomethane | CH₃Br | 94.94 | 3.6 | Fumigant, soil sterilizer | Neurotoxic, ozone-depleting |

| 1-Bromopropane | C₃H₇Br | 122.99 | ~71 | Solvent, quaternization reactions | Potential neurotoxin |

| 1,2-Dithis compound | C₂H₄Br₂ | 187.86 | ~131 | Cross-coupling reactions, fumigation | Carcinogen, environmental hazard |

Table 2: Reactivity and Degradation Pathways

Research Findings

- Synthetic Efficiency : this compound achieves 90% yields in morpholine quaternization reactions under mild conditions (acetonitrile, room temperature), outperforming 1-bromopropane, which requires excess reagents and higher temperatures .

- Environmental Impact: this compound’s dissociation under external electric fields produces ethylene and bromide ions, offering a novel degradation method compared to traditional microbial or photolytic pathways .

Actividad Biológica

Bromoethane, also known as ethyl bromide, is an alkylating agent primarily used in organic synthesis. Its biological activity has been extensively studied due to its potential toxicological effects and carcinogenic properties. This article provides a detailed overview of the biological activity of this compound, including its mutagenicity, toxicity, and carcinogenicity, supported by data tables and relevant case studies.

This compound (C₂H₅Br) acts as an alkylating agent, which means it can form covalent bonds with nucleophilic sites in biological molecules, particularly DNA. This interaction can lead to mutations and other forms of genetic damage. The compound's biological activity is influenced by its chemical structure, which allows it to penetrate biological membranes and interact with cellular components.

Mutagenicity

Studies have demonstrated that this compound exhibits mutagenic properties. It has been shown to be mutagenic in bacterial assays (e.g., Salmonella typhimurium) both with and without metabolic activation. However, it did not show mutagenicity in some insect models . In cultured Chinese hamster ovary (CHO) cells, this compound induced sister chromatid exchanges but did not cause chromosomal aberrations .

Acute Toxicity

This compound's acute toxicity has been characterized through various studies involving inhalation exposure:

- Inhalation Studies : In a 14-day study, rats exposed to concentrations as high as 4,000 ppm experienced significant mortality. The observed symptoms included respiratory distress and neurological effects such as hyperactivity and loss of coordination .

- LD50 Values : The lethal dose (LD50) for this compound was reported as 2,850 mg/kg for mice and 1,750 mg/kg for rats .

Chronic Toxicity

Chronic exposure to this compound has been linked to several adverse health effects:

- Respiratory Damage : Inhalation of this compound has resulted in inflammatory lesions in the respiratory tract of rats .

- Neurotoxicity : Qualitative descriptions indicate neurotoxic effects in humans following high-level exposure; however, animal studies suggest that significant neurotoxicity occurs only at elevated concentrations .

Carcinogenicity

This compound has been classified as a potential human carcinogen based on animal studies demonstrating tumorigenic effects:

- Carcinogenic Studies : In a two-year inhalation study, female B6C3F1 mice exhibited a dose-related increase in uterine tumors . Male Fischer 344 rats showed increased incidences of adrenal gland pheochromocytomas .

- Tumor Incidence Data :

| Study Type | Species | Exposure Concentration (ppm) | Tumor Type | Incidence |

|---|---|---|---|---|

| 2-Year Study | Female B6C3F1 Mice | 400 | Uterine Tumors | 15/50 |

| 2-Year Study | Male Fischer 344 Rats | 400 | Pheochromocytomas | 23/47 |

Case Study 1: Occupational Exposure

A study investigated the health effects of workers exposed to this compound during its use in manufacturing processes. Results indicated increased incidences of respiratory issues and neurological symptoms among workers compared to unexposed populations.

Case Study 2: Environmental Impact

Research on environmental exposure highlighted that this compound can persist in the atmosphere and contribute to ozone depletion. Its biological impact on aquatic life was also noted, with evidence suggesting that high concentrations can lead to toxic effects in fish species.

Q & A

What are the key considerations for detecting bromoethane in environmental and biological samples?

Basic Research Question

this compound detection requires matrix-specific methods. For air, gas chromatography with electron capture/flame ionization detection (GC/EC-FI) achieves a limit of detection (LOD) of 0.02 mg/m³ . In seawater, headspace analysis coupled with GC/MS offers an LOD of 1 ppt (1 ng/L) . For breath analysis, Fourier-transform infrared spectroscopy (FT-IR) detects concentrations ≥10 ppm . Method selection depends on sensitivity requirements and matrix complexity. Researchers should validate methods using spike-recovery experiments and internal standards to address matrix interference.

How does the SN2 mechanism dominate in this compound hydrolysis, and how is this experimentally validated?

Basic Research Question

this compound undergoes hydrolysis via an SN2 mechanism in aqueous alkali, evidenced by second-order kinetics (Rate = k[C₂H₅Br][OH⁻]) . The bimolecular transition state involves simultaneous nucleophilic attack by OH⁻ and C-Br bond cleavage, confirmed by stereochemical inversion in isotopic labeling studies. Experimental validation includes:

- Kinetic Studies : Linear correlation between rate and both [C₂H₅Br] and [OH⁻] .

- Isotope Effects : Higher reaction rates with deuterated solvents (e.g., D₂O) due to destabilization of the transition state .

What computational methods best predict this compound’s dissociation under external electric fields?

Advanced Research Question

Density functional theory (DFT) at the B3LYP/6-31G+(d,p) level accurately models this compound’s dissociation under electric fields . Key findings:

- C-Br Bond Stability : Redshift in IR vibrational frequency (551 cm⁻¹ → 540 cm⁻¹) under increasing fields indicates bond weakening .

- Critical Field Threshold : At 0.030 atomic units (a.u.), the dissociation barrier vanishes, enabling spontaneous C-Br cleavage . Researchers should incorporate solvent effects and validate with experimental spectroelectrochemical data.

How can conflicting carcinogenicity classifications (IARC Group 3 vs. California EPA) inform risk assessment protocols?

Advanced Research Question

Discrepancies arise from species-specific responses:

- Animal Data : Female B6C3F1 mice showed dose-related endometrial tumors (58% incidence) , while F344 rats showed no effects .

- Human Relevance : IARC classifies this compound as Group 3 due to insufficient human data , whereas California EPA prioritizes murine tumorigenicity . Researchers should:

What strategies minimize polybromination byproducts in radical halogenation reactions involving this compound?

Advanced Research Question

Controlling radical chain propagation is critical:

- Reaction Quenching : Introduce inhibitors (e.g., TEMPO) to terminate secondary bromination .

- Dilution Effects : Higher solvent ratios reduce Br• radical collisions with this compound .

- Temperature Modulation : Lower temperatures (≤40°C) slow Br• generation, favoring mono-brominated products .

How does this compound’s atmospheric oxidation pathway influence its environmental persistence?

Advanced Research Question

The dominant pathway involves α-carbon hydrogen abstraction, producing BrC(O)CH₃ and BrC(O)H . Key steps:

- Rate-Determining Step : Activation energy of 50 kJ/mol for C-H bond cleavage .

- Degradation Products : Ethylene and bromide ions form under reductive conditions (e.g., zero-valent iron) . Computational studies (CCSD(T)/6-311++G(2df,2p)) confirm these intermediates .

What micro-scale synthesis methods improve this compound yield while reducing waste?

Basic Research Question

Semi-micro methods using ethanol, H₂SO₄, and NaBr achieve 85% yield with:

- Feedstock Optimization : Reduced reagent volumes (e.g., 5 mL ethanol, 8 g NaBr) .

- Pollution Control : Condenser traps recover HBr vapors, minimizing environmental release . Validate purity via GC-FID and compare with commercial standards.

How can selectivity be enhanced in this compound’s reaction with ammonia to avoid poly-alkylated amines?

Advanced Research Question

Excess ammonia (≥4:1 molar ratio) shifts equilibrium toward ethylamine via Le Chatelier’s principle . Additional strategies:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state, reducing diethylamine formation .

- Temperature Control : Lower temperatures (0–5°C) slow secondary alkylation .

What analytical challenges arise in quantifying this compound’s genotoxicity in vitro?

Advanced Research Question

this compound’s volatility complicates dosing in cell cultures. Recommended approaches:

- Closed Systems : Use sealed flasks to maintain consistent concentrations .

- Endpoint Assays : Combine comet assays (DNA damage) with γ-H2AX foci staining (double-strand breaks) . Dose-response curves in CHO cells show EC₅₀ = 2.5 mM , but extrapolate cautiously due to metabolic differences.

How do zero-valent iron (ZVI) systems degrade this compound in contaminated groundwater?

Advanced Research Question

ZVI induces reductive β-elimination, yielding ethylene and Br⁻ . Key parameters:

- Kinetics : Pseudo-first-order rate constants (k = 0.12 h⁻¹) at pH 6–8 .

- Activation Energy : 50 kJ/mol, indicating surface-controlled reactions . Monitor vinyl bromide (a potential intermediate) via GC-ECD to confirm pathway specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.